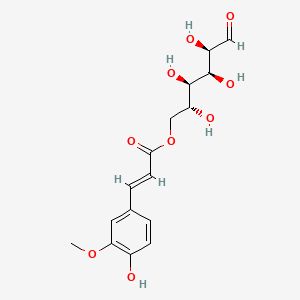

6-O-Feruloylglucose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

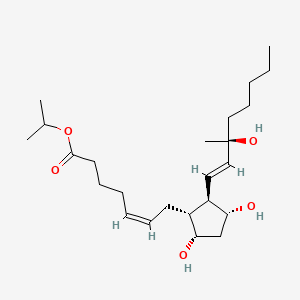

6-O-Feruloylglucose: is a natural compound belonging to the ester class of chemicals. It is a derivative of ferulic acid and glucose, with the ferulic acid moiety esterified at the 6th position of the glucose molecule. This compound is known for its antioxidant properties and is found in various plants, including wheat, barley, and apples .

Applications De Recherche Scientifique

6-O-Feruloylglucose has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

Biology: Its antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.

Medicine: Research has shown its potential in protecting cells from oxidative damage, which is relevant in conditions like cancer and neurodegenerative diseases.

Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant properties

Mécanisme D'action

Target of Action

6-O-Feruloylglucose is a phenylpropanoid glycoside that primarily targets wild-type strains of Escherichia coli . These bacteria play a crucial role in the gut microbiota and can influence various physiological processes.

Mode of Action

The compound interacts with its targets by inhibiting their growth . This inhibition is likely due to the compound’s antioxidant properties, which can neutralize harmful free radicals in the bacterial cells .

Biochemical Pathways

It’s known that the compound has potential use in repairing mechanisms to combat oxidative dna damage . This suggests that it may affect pathways related to DNA repair and oxidative stress response.

Result of Action

The primary result of this compound’s action is the inhibition of growth in wild-type strains of Escherichia coli . This can potentially alter the composition of the gut microbiota, affecting various physiological processes. Additionally, the compound’s antioxidant properties can help protect cells from oxidative damage .

Analyse Biochimique

Biochemical Properties

6-O-Feruloylglucose is known for its antioxidant activity This suggests that it may interact with various enzymes, proteins, and other biomolecules involved in oxidative stress pathways

Cellular Effects

This compound has been found to inhibit the growth of wild-type strains of Escherichia coli, but not mutants resistant to oxidative DNA damage This suggests that this compound may influence cell function by modulating oxidative stress responses

Molecular Mechanism

Given its antioxidant properties , it may exert its effects at the molecular level by scavenging reactive oxygen species, thereby preventing oxidative damage to biomolecules

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-O-Feruloylglucose can be synthesized through chemical methods, although these are typically used on a laboratory scale. The synthesis involves the esterification of ferulic acid with glucose under specific conditions. The reaction generally requires a catalyst and is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetone .

Industrial Production Methods: Industrial production of this compound is more commonly achieved through extraction from natural sources. Plants like wheat, barley, and apples are rich in this compound. The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain high-purity this compound .

Analyse Des Réactions Chimiques

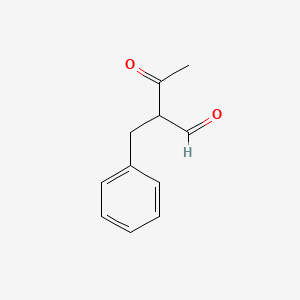

Types of Reactions: 6-O-Feruloylglucose undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the ferulic acid moiety to its corresponding alcohol.

Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield ferulic acid and glucose.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are typically used.

Substitution: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives of ferulic acid.

Substitution: Free ferulic acid and glucose.

Comparaison Avec Des Composés Similaires

- 1-O-Feruloylglucose

- 2-O-Feruloylglucose

- 4-O-Feruloylglucose

- 6-O-Sinapoylglucose

- 5-O-Coumaroylquinic acid

- 4-O-Feruloylquinic acid

- 5-O-Feruloylquinic acid

Comparison: 6-O-Feruloylglucose is unique due to its specific esterification at the 6th position of glucose, which may influence its solubility and reactivity compared to other feruloylglucose isomers. Its antioxidant properties are comparable to those of other ferulic acid derivatives, but its specific structure may offer distinct advantages in certain applications, such as enhanced stability in cosmetic formulations .

Propriétés

IUPAC Name |

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-24-13-6-9(2-4-10(13)18)3-5-14(21)25-8-12(20)16(23)15(22)11(19)7-17/h2-7,11-12,15-16,18-20,22-23H,8H2,1H3/b5-3+/t11-,12+,15+,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBITMSCIPALTP-LFJMMHPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC(C(C(C(C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is significant about the identification of 6-O-Feruloylglucose in Amontillado sherry wine?

A1: This study marks the first-time identification of this compound in Sherry wines. [] Researchers utilized high-speed counter-current chromatography (HSCCC) and HPLC-DAD-MS to comprehensively analyze the phenolic composition of Amontillado sherry, revealing this previously unreported compound. This discovery expands our understanding of the complex chemical profile of Sherry wines and hints at the potential presence of this compound in other food and beverage sources.

Q2: Does the research suggest any potential benefits associated with the identified compounds, including this compound?

A2: While the study primarily focuses on identifying and characterizing compounds in Amontillado sherry, it does note that fractions containing compounds like gallic acid, protocatechuic acid, protocatechualdehyde, trans-caftaric acid, syringic acid, isovanillin, and tyrosol exhibited higher antioxidant capacity (ABTS). [] Although this compound isn't explicitly mentioned in this context, its presence alongside these other phenolic compounds with known antioxidant properties suggests it may also contribute to the overall antioxidant potential of the wine. Further research is needed to confirm the specific properties and potential benefits of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B599398.png)

![Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide](/img/structure/B599404.png)

![[4-(1,3-Oxazol-5-yl)phenyl]methanol](/img/structure/B599410.png)

![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)